molecular formula C13H18ClNO2 B14493315 (Cyclohexylamino) benzoate;hydrochloride CAS No. 65440-10-0

(Cyclohexylamino) benzoate;hydrochloride

Cat. No.: B14493315
CAS No.: 65440-10-0
M. Wt: 255.74 g/mol
InChI Key: YMUPYABGPBMTMB-UHFFFAOYSA-N
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Description

General Context of Aminobenzoates and Their Role in Chemical Synthesis

Aminobenzoic acids and their derivatives are a class of aromatic compounds that are fundamental to various chemical syntheses. mdpi.com These molecules are characterized by a benzene (B151609) ring substituted with both an amino group (-NH2) and a carboxylic acid group (-COOH). The three primary isomers are 2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (PABA). These compounds serve as crucial starting materials and intermediates in the production of a wide array of more complex molecules, including pharmaceuticals, dyes, and polymers. mdpi.comnih.gov

The versatility of aminobenzoates in chemical synthesis stems from the reactivity of their two functional groups. The amino group can act as a nucleophile and can be readily alkylated, acylated, or used in the formation of Schiff bases. nih.govnih.gov The carboxylic acid group can be converted into esters, amides, or acid chlorides. This dual reactivity allows for a wide range of chemical transformations, making aminobenzoates valuable scaffolds in the construction of diverse molecular architectures. nih.gov For instance, derivatives of aminobenzoic acids can be synthesized by reacting them with aromatic halides in the presence of a suitable solvent like pyridine. nih.gov

In the context of forming hydrochloride salts, the amino group of an aminobenzoate can react with hydrochloric acid in an acid-base neutralization reaction. quora.com This process results in the formation of an ammonium (B1175870) salt, which is often a crystalline solid with increased water solubility compared to the parent compound. This enhanced solubility is a highly desirable property in many research applications, particularly in biological assays and for the formulation of active pharmaceutical ingredients. quora.combg.ac.rs

Significance of the (Cyclohexylamino)benzoate Core Structure in Contemporary Chemical Research

The (Cyclohexylamino)benzoate core structure, specifically as seen in 2-(Cyclohexylamino)benzoic acid, has garnered attention in medicinal chemistry and drug discovery. This particular structural motif is of interest due to its potential biological activity. Research has identified compounds with this core as inhibitors of specific cellular targets, highlighting its significance in the development of new therapeutic agents.

A key area of contemporary research for this core structure is in the field of oncology. Specifically, 2-(Cyclohexylamino)benzoic acid has been investigated as an inhibitor of Checkpoint kinase 1 (Chk1). nih.govnih.gov Chk1 is a crucial enzyme in the DNA damage response pathway, which allows cancer cells to survive DNA-damaging therapies. nih.gov By inhibiting Chk1, the cell's ability to repair DNA damage is compromised, which can lead to increased cell death, particularly in cancer cells that are already under stress from chemotherapy or radiation. nih.gov The development of Chk1 inhibitors is an active area of cancer research, and the (Cyclohexylamino)benzoate scaffold represents a promising starting point for the design of such molecules. nih.gov

Furthermore, the lipophilic cyclohexyl group combined with the aromatic benzoate (B1203000) structure provides a molecular framework that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties. The ability to create libraries of related compounds based on this core structure is a valuable strategy in modern drug discovery. beilstein-journals.orgbeilstein-journals.org

Scope and Research Objectives for Academic Investigation of (Cyclohexylamino)benzoate;hydrochloride

The primary academic research objectives for investigating (Cyclohexylamino)benzoate;hydrochloride, with a focus on the 2-isomer, are multifaceted and center on its potential as a bioactive compound. A significant goal is the exploration and optimization of its inhibitory activity against key cellular targets, such as Chk1. nih.gov This involves synthesizing and characterizing a range of derivatives to establish structure-activity relationships, which can guide the design of more potent and selective inhibitors. benthamscience.com

Another key objective is the thorough characterization of the compound's physicochemical properties. The formation of the hydrochloride salt is a deliberate strategy to improve properties like aqueous solubility, which is critical for conducting biological experiments and for potential future development. bg.ac.rsresearchgate.net Research in this area would involve detailed studies of its solubility, stability, and crystalline structure.

Furthermore, academic investigations would aim to elucidate the mechanism of action at a molecular level. For a Chk1 inhibitor, this would involve studies to understand how the compound binds to the kinase and how this interaction leads to the inhibition of its catalytic activity. nih.gov The overarching goal of such academic inquiry is to build a comprehensive understanding of the compound's chemical, physical, and biological properties to assess its potential for further development in areas such as cancer therapy. nih.gov

Data Tables

Table 1: Chemical Identity of 2-(Cyclohexylamino)benzoic Acid

IdentifierValue
Chemical Name 2-(Cyclohexylamino)benzoic acid
CAS Number 10286-53-0
Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
Synonyms Benzoic acid, 2-(cyclohexylamino)-

Data sourced from Biosynth biosynth.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

65440-10-0

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

(cyclohexylamino) benzoate;hydrochloride

InChI

InChI=1S/C13H17NO2.ClH/c15-13(11-7-3-1-4-8-11)16-14-12-9-5-2-6-10-12;/h1,3-4,7-8,12,14H,2,5-6,9-10H2;1H

InChI Key

YMUPYABGPBMTMB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NOC(=O)C2=CC=CC=C2.Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Cyclohexylamino Benzoate;hydrochloride

Established Synthetic Pathways for the (Cyclohexylamino)benzoate Scaffold

Several synthetic strategies can be employed to construct the (Cyclohexylamino)benzoate scaffold. These methods offer different advantages in terms of efficiency, substrate scope, and reaction conditions.

Multicomponent Reaction Approaches (e.g., Ugi Reaction)

Multicomponent reactions (MCRs), such as the Ugi reaction, provide a powerful and efficient means to access complex molecules in a single step. wikipedia.orgorganic-chemistry.org The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. nih.gov

While a direct Ugi synthesis of (Cyclohexylamino)benzoate is not extensively documented, the principles of the Ugi reaction can be applied. For instance, a variation of the Ugi reaction using an aminobenzoic acid as the bifunctional starting material, which contains both the amine and carboxylic acid functionalities, could theoretically be employed. In such a scenario, the reaction with an aldehyde and cyclohexyl isocyanide would lead to a product that incorporates the cyclohexylamino moiety. mdpi.com The general mechanism of the Ugi reaction involves the initial formation of an imine from the amine and aldehyde, which then reacts with the isocyanide and the carboxylic acid component. wikipedia.org

A hypothetical Ugi-type reaction for the synthesis of a (Cyclohexylamino)benzoate derivative is presented in the table below.

Component 1Component 2Component 3Component 4Product
Aminobenzoic AcidAldehyde (e.g., Formaldehyde)Cyclohexyl IsocyanideAlcohol (as solvent and reactant)N-acyl-(Cyclohexylamino)benzoate derivative

It is important to note that the specific conditions and yields for this direct synthesis would require experimental optimization.

Reductive Amination Strategies

Reductive amination is a widely used and versatile method for the formation of C-N bonds and is particularly relevant for the synthesis of the (Cyclohexylamino)benzoate scaffold. nih.gov This reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of a (Cyclohexylamino)benzoate, this would typically involve the reaction of an aminobenzoic acid ester with cyclohexanone (B45756). A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and selective reagent for this transformation. nih.govresearchgate.netorganic-chemistry.org This reagent is compatible with a wide range of functional groups and generally provides high yields. harvard.educommonorganicchemistry.com

A typical procedure involves stirring the aminobenzoic acid ester and cyclohexanone in a suitable solvent, such as 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF), followed by the addition of the reducing agent. nih.gov A patent for a related compound, 2-chloro-4-butylamino-benzoic acid dimethylaminoethyl ester hydrochloride, describes a similar reductive amination step where 2-chloro-4-amino-benzoic acid dimethylaminoethyl ester is reacted with butyraldehyde (B50154) and hydrogenated with a palladium catalyst. google.com

Below is a table summarizing a representative reductive amination reaction for the synthesis of a (Cyclohexylamino)benzoate ester.

Starting Material 1Starting Material 2Reducing AgentSolventProduct
Ethyl p-aminobenzoateCyclohexanoneSodium triacetoxyborohydride1,2-DichloroethaneEthyl 4-(cyclohexylamino)benzoate

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SNAAr) is another fundamental strategy for the formation of aryl-nitrogen bonds. nih.gov This reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. researchgate.net For the synthesis of a (Cyclohexylamino)benzoate, this would entail the reaction of a halogenated benzoate (B1203000) ester with cyclohexylamine (B46788).

The reactivity of the aryl halide in SNAAr reactions is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. commonorganicchemistry.com Therefore, a starting material such as ethyl 4-fluorobenzoate (B1226621) or ethyl 4-chlorobenzoate (B1228818) would be a suitable substrate. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and often requires elevated temperatures and the presence of a base to neutralize the hydrogen halide formed during the reaction.

A representative nucleophilic aromatic substitution for the synthesis of a (Cyclohexylamino)benzoate ester is outlined in the table below.

Aryl HalideNucleophileBaseSolventProduct
Ethyl 4-fluorobenzoateCyclohexylaminePotassium carbonateDimethylformamide (DMF)Ethyl 4-(cyclohexylamino)benzoate

Esterification and Salt Formation Procedures (specifically for hydrochloride)

The final steps in the synthesis of "(Cyclohexylamino)benzoate;hydrochloride" involve the formation of the ester and its subsequent conversion to the hydrochloride salt.

Esterification: If the synthesis starts from (cyclohexylamino)benzoic acid, an esterification reaction is required. The Fischer esterification is a classic method that involves reacting the carboxylic acid with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comresearchgate.net The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, and the water formed is removed. masterorganicchemistry.com Alternatively, other esterification methods, such as the Steglich esterification using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be employed, especially for substrates that are sensitive to strong acids. nih.gov

Hydrochloride Salt Formation: Once the (Cyclohexylamino)benzoate ester is obtained, it can be converted to its hydrochloride salt by treatment with hydrochloric acid. This is typically achieved by dissolving the free base of the ester in a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297), and then adding a solution of hydrogen chloride in the same or a different solvent. The hydrochloride salt, being less soluble in the organic solvent, will precipitate out and can be collected by filtration. google.com

The table below summarizes the esterification and salt formation steps.

Starting MaterialReagent(s)Reaction TypeProduct
(Cyclohexylamino)benzoic acidEthanol, H₂SO₄ (catalytic)Fischer EsterificationEthyl (cyclohexylamino)benzoate
Ethyl (cyclohexylamino)benzoateHCl in diethyl etherSalt FormationEthyl (cyclohexylamino)benzoate hydrochloride

Advanced Chemical Derivatization of the (Cyclohexylamino)benzoate Moiety

The (Cyclohexylamino)benzoate scaffold offers several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives with potentially altered physicochemical and biological properties.

Modifications at the Benzoate Ester Linkage

The ester functionality of the (Cyclohexylamino)benzoate moiety is a versatile handle for further derivatization.

Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions. sserc.org.uksserc.org.ukyoutube.comyoutube.comyoutube.com Basic hydrolysis, or saponification, is often preferred as it is typically irreversible. sserc.org.uk This reaction is usually carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the free carboxylic acid. This carboxylic acid can then be used in a variety of other reactions, such as amide bond formation.

Transesterification: This reaction involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comyoutube.comucla.edu For example, an ethyl ester can be converted to a methyl ester by treatment with methanol (B129727) and a catalytic amount of acid or base. nih.govresearchgate.net This process is an equilibrium reaction, and using a large excess of the new alcohol can drive the reaction to completion. masterorganicchemistry.com

Amide Formation: The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, typically requires heating and may be slow. rsc.org The reactivity can be enhanced by converting the ester to a more reactive carboxylic acid derivative, such as an acyl chloride, or by using a catalyst.

The table below provides a summary of the derivatization reactions at the benzoate ester linkage.

Starting MaterialReagent(s)Reaction TypeProduct
Ethyl (cyclohexylamino)benzoateNaOH(aq), then H₃O⁺Hydrolysis(Cyclohexylamino)benzoic acid
Ethyl (cyclohexylamino)benzoateMethanol, H⁺ or MeO⁻TransesterificationMethyl (cyclohexylamino)benzoate
Ethyl (cyclohexylamino)benzoateAmmonia, heatAminolysis(Cyclohexylamino)benzamide

Alterations of the Cyclohexylamino Group

The cyclohexylamino moiety is a key structural feature that can be modified to influence the compound's properties. Alterations can be made to both the nitrogen atom and the cyclohexane (B81311) ring.

One common approach to modifying secondary amines is through N-alkylation or N-acylation . N-alkylation with various alkyl halides can introduce new functional groups, potentially altering the compound's lipophilicity and steric profile. N-acylation, using acyl chlorides or anhydrides, can introduce amide functionalities, which can participate in hydrogen bonding and alter the electronic properties of the amine.

Furthermore, the cyclohexane ring itself can be a target for derivatization. Introducing substituents on the ring can impact the molecule's conformation and its interaction with biological targets. For instance, the addition of hydroxyl or amino groups can increase hydrophilicity, while alkyl groups can enhance lipophilicity.

Modification Strategy Reagents Potential Outcome
N-AlkylationAlkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide)Introduction of new alkyl groups, altering steric bulk and lipophilicity.
N-AcylationAcyl chlorides, Anhydrides (e.g., acetyl chloride, benzoyl chloride)Formation of amides, influencing electronic properties and hydrogen bonding capacity.
Ring Substitution-Introduction of functional groups (e.g., hydroxyl, alkyl) on the cyclohexane ring to modify polarity and conformation.

This table illustrates potential chemical modifications to the cyclohexylamino group and their general outcomes.

Substituent Effects on the Aromatic Ring

Activating groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. minia.edu.eglumenlearning.com Examples include hydroxyl (-OH), alkoxy (-OR), and amino (-NH2) groups. These groups typically direct incoming electrophiles to the ortho and para positions. Alkyl groups also activate the ring through an inductive effect. openstax.org

Deactivating groups , on the other hand, withdraw electron density from the aromatic ring, making it less reactive towards electrophiles. minia.edu.eglumenlearning.com Examples include nitro (-NO2), cyano (-CN), and carbonyl (-C=O) groups. openstax.org These groups generally direct incoming electrophiles to the meta position. Halogens are an exception; they are deactivating due to their inductive electron-withdrawing effect but are ortho-, para-directing due to their ability to donate a lone pair of electrons through resonance. openstax.org

The position and nature of these substituents can have a profound impact on the chemical and physical properties of the (Cyclohexylamino)benzoate;hydrochloride molecule. nih.gov

Substituent Type Example Effect on Reactivity Directing Effect
Activating (Strong)-OH, -NH2Strongly ActivatingOrtho, Para
Activating (Moderate)-OR, -NHCORModerately ActivatingOrtho, Para
Activating (Weak)-AlkylWeakly ActivatingOrtho, Para
Deactivating (Weak)-Halogens (F, Cl, Br, I)Weakly DeactivatingOrtho, Para
Deactivating (Moderate)-C(=O)R, -SO3HModerately DeactivatingMeta
Deactivating (Strong)-NO2, -CN, -NR3+Strongly DeactivatingMeta

This table summarizes the effects of different substituents on the reactivity and orientation of electrophilic aromatic substitution on the benzoate ring.

Green Chemistry Principles in (Cyclohexylamino)benzoate;hydrochloride Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and the use of hazardous substances. mdpi.comresearchgate.netrepec.org The synthesis of aminobenzoic acid derivatives, and by extension (Cyclohexylamino)benzoate;hydrochloride, can benefit from the application of these principles.

Traditional synthetic routes for aminobenzoic acids often rely on petroleum-based starting materials and harsh reaction conditions. mdpi.comresearchgate.net Green alternatives focus on the use of renewable feedstocks, safer solvents, and more efficient catalytic systems. jsynthchem.com

One promising green approach is the use of biosynthesis . Microorganisms can be engineered to produce aminobenzoic acid and its derivatives from simple sugars like glucose via the shikimate pathway. mdpi.comresearchgate.netgoogle.com This method avoids the use of toxic reagents and petroleum-derived precursors. mdpi.com

In chemical synthesis, the use of greener solvents such as water or supercritical fluids can replace hazardous organic solvents. jsynthchem.com The development of sustainable catalysts , including biocatalysts (enzymes) or recyclable heterogeneous catalysts, can improve reaction efficiency and reduce waste. jsynthchem.com For instance, the esterification step in the synthesis of benzoate esters can be performed using solid acid catalysts that can be easily separated and reused.

Green Chemistry Approach Description Potential Advantage
Biosynthesis Use of engineered microorganisms to produce aminobenzoic acid precursors from renewable feedstocks like glucose. mdpi.comresearchgate.netReduces reliance on petroleum, avoids toxic reagents, and can be performed under mild conditions. mdpi.com
Green Solvents Replacement of volatile and toxic organic solvents with environmentally benign alternatives like water, ethanol, or supercritical CO2. jsynthchem.comImproves safety and reduces environmental pollution.
Sustainable Catalysis Utilization of biocatalysts (enzymes) or recyclable heterogeneous catalysts in place of traditional stoichiometric reagents. jsynthchem.comIncreases reaction efficiency, minimizes waste, and allows for catalyst reuse.
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.Reduces the generation of byproducts and waste.

This table outlines key green chemistry principles that could be applied to the synthesis of (Cyclohexylamino)benzoate;hydrochloride.

Structural Elucidation and Spectroscopic Analysis in Cyclohexylamino Benzoate;hydrochloride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For (Cyclohexylamino)benzoate;hydrochloride, both ¹H and ¹³C NMR are critical. The analysis is typically performed on the free acid, N-cyclohexylanthranilic acid, often in a solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), as the hydrochloride salt's solubility and stability can present challenges. rsc.orgscienceopen.combeilstein-journals.orgrsc.orgrsc.orgresearchgate.net The protonation of the amino group in the hydrochloride form is known to induce significant changes in the chemical shifts of nearby nuclei, a key consideration in spectral interpretation. nih.govfu-berlin.de

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of N-cyclohexylanthranilic acid provides a distinct fingerprint of the proton environments within the molecule. The spectrum can be divided into signals corresponding to the aromatic protons of the benzoate (B1203000) ring and the aliphatic protons of the cyclohexyl group. The aromatic region typically displays complex multiplets due to the ortho, meta, and para protons on the substituted benzene (B151609) ring. The cyclohexyl protons appear in the upfield region, often as a series of broad, overlapping multiplets due to the conformational flexibility of the cyclohexane (B81311) ring and complex spin-spin coupling.

Upon formation of the hydrochloride salt, the protonation of the secondary amine nitrogen to form an ammonium (B1175870) salt (-NH₂⁺-) leads to a downfield shift of the N-H proton signal and the adjacent protons on both the cyclohexyl and aromatic rings. The N-H proton signal may also exhibit coupling to adjacent protons and can undergo exchange with residual water or deuterated solvent, affecting its appearance.

Table 1: Representative ¹H NMR Data for the N-Cyclohexylanthranilic Acid Moiety (Based on data for the free acid in DMSO-d₆)

Proton Assignment Chemical Shift (ppm) Multiplicity Notes
Carboxylic Acid (-COOH)~12.5Singlet (broad)Highly deshielded, position can be concentration and temperature dependent.
Aromatic Protons6.7 - 7.6MultipletComplex pattern due to ortho, meta, and para substitution.
Cyclohexyl Methine (-CH-)~3.7Multiplet (broad)Proton attached to the carbon bonded to nitrogen.
Cyclohexyl Methylene (B1212753) (-CH₂-)1.1 - 2.0Multiplet (broad)Overlapping signals from the different methylene groups of the cyclohexane ring.

Note: The chemical shifts are approximate and can vary based on solvent and concentration. Data for the hydrochloride salt is expected to show downfield shifts for protons near the protonated amine group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of (Cyclohexylamino)benzoate;hydrochloride. The spectrum will show distinct signals for the carboxyl carbon, the aromatic carbons, and the aliphatic carbons of the cyclohexyl ring. The carboxyl carbon is typically observed at the downfield end of the spectrum. The aromatic carbons give rise to several signals in the region characteristic of sp²-hybridized carbons, with their chemical shifts influenced by the amino and carboxyl substituents. The cyclohexyl carbons appear in the upfield, aliphatic region of the spectrum.

Protonation of the amino group to form the hydrochloride salt will deshield the adjacent carbons, causing their signals to shift downfield. This effect is most pronounced for the carbon directly attached to the nitrogen (the methine carbon of the cyclohexyl group) and the ipso-carbon of the aromatic ring.

Table 2: Representative ¹³C NMR Data for the N-Cyclohexylanthranilic Acid Moiety (Based on data for the free acid in DMSO-d₆)

Carbon Assignment Chemical Shift (ppm) Notes
Carboxylic Acid (-COOH)~168Downfield signal characteristic of a carboxyl carbon.
Aromatic C-N~149Ipso-carbon attached to the nitrogen atom.
Aromatic C-COOH~117Ipso-carbon attached to the carboxyl group.
Other Aromatic Carbons113 - 132Multiple signals corresponding to the other aromatic carbons.
Cyclohexyl Methine (-CH-)~50Carbon directly bonded to the nitrogen atom.
Cyclohexyl Methylene (-CH₂-)25 - 33Multiple signals for the methylene carbons of the cyclohexane ring.

Note: The chemical shifts are approximate and can vary based on solvent and concentration. Data for the hydrochloride salt is expected to show downfield shifts for carbons near the protonated amine group.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the functional groups and bonding within a molecule. These techniques are particularly useful for identifying key structural features and confirming the formation of the hydrochloride salt.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of (Cyclohexylamino)benzoate;hydrochloride is characterized by absorption bands corresponding to the vibrations of its functional groups. Key vibrational modes include the O-H stretch of the carboxylic acid, the N-H stretch of the secondary amine (or ammonium in the salt), C=O stretch of the carboxyl group, C-N stretching, and various vibrations of the aromatic and aliphatic C-H bonds.

In the free acid, a broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, often overlapping with C-H stretching vibrations. The C=O stretching of the carboxylic acid typically appears as a strong band around 1680-1710 cm⁻¹. The N-H stretching of the secondary amine is usually observed as a medium-intensity band around 3300-3500 cm⁻¹.

Upon formation of the hydrochloride salt, the most significant changes are expected in the N-H and C=O stretching regions. The N-H stretching band of the secondary amine is replaced by the broader and more complex N-H⁺ stretching bands of the ammonium salt, which appear in a lower frequency range, often between 2400 and 3200 cm⁻¹. The C=O stretching frequency may also shift depending on the extent of hydrogen bonding in the crystal lattice.

Table 3: Representative FTIR Vibrational Frequencies for the (Cyclohexylamino)benzoate Moiety

Vibrational Mode Approximate Frequency (cm⁻¹) Intensity Notes
O-H Stretch (Carboxylic Acid)2500-3300Broad, StrongCharacteristic of hydrogen-bonded carboxylic acids.
N-H⁺ Stretch (Ammonium Salt)2400-3200Broad, StrongReplaces the N-H stretch of the free amine upon protonation.
Aromatic C-H Stretch3000-3100Medium
Aliphatic C-H Stretch2850-2960Strong
C=O Stretch (Carboxylic Acid)1680-1710StrongPosition can be influenced by hydrogen bonding.
C=C Stretch (Aromatic)1450-1600Medium to StrongMultiple bands are typically observed.
C-N Stretch1200-1350Medium

Raman Spectroscopy (FT-Raman)

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of (Cyclohexylamino)benzoate;hydrochloride would be expected to show strong signals for the aromatic ring vibrations and the C-C backbone of the cyclohexyl ring.

The C=O stretching vibration is also Raman active, although typically weaker than in the FTIR spectrum. The formation of the hydrochloride salt would likely lead to shifts in the positions and intensities of the bands associated with the amino group and the aromatic ring due to changes in electron distribution upon protonation. Low-frequency Raman spectroscopy can also provide information about the crystal lattice vibrations. nih.gov

Table 4: Representative Raman Shifts for the (Cyclohexylamino)benzoate Moiety

Vibrational Mode Approximate Raman Shift (cm⁻¹) Intensity Notes
Aromatic C-H Stretch3050-3070Strong
Aliphatic C-H Stretch2850-2950Strong
Aromatic Ring Breathing~1600 and ~1000StrongCharacteristic of the benzene ring.
C=O Stretch1650-1680Medium
Cyclohexyl Ring Vibrations800-1200Medium to StrongComplex set of bands related to C-C stretching and CH₂ deformations.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For (Cyclohexylamino)benzoate;hydrochloride, electron ionization (EI) or electrospray ionization (ESI) techniques can be employed.

Under ESI-MS, the compound would likely be observed as the protonated molecule [M+H]⁺, where M is the free acid, N-cyclohexylanthranilic acid. This would allow for the accurate determination of the molecular weight.

Under EI-MS, the molecule would undergo fragmentation, providing valuable structural information. A characteristic fragmentation pattern for N-substituted anthranilic acids involves what is known as an "ortho effect," where the proximity of the amino and carboxyl groups influences the fragmentation pathways. nist.gov Common fragmentation pathways would include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH). Fragmentation of the cyclohexyl ring would also be expected, leading to a series of smaller ions. The molecular ion peak (M⁺) corresponding to the free acid may also be observed.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with exceptional accuracy. This technique can distinguish between molecules with the same nominal mass but different chemical formulas, providing a high degree of confidence in identification. For a compound like (Cyclohexylamino)benzoate;hydrochloride, HRMS would be employed to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Modern HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can achieve mass accuracies in the low parts-per-million (ppm) range. When analyzing the (Cyclohexylamino)benzoate cation, HRMS would provide a highly accurate mass measurement, which, in conjunction with isotopic pattern analysis, would definitively establish its elemental formula. This level of precision is crucial for differentiating the target compound from potential isomers or impurities.

Electrospray Ionization (ESI) Techniques

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, making it an ideal method for generating ions of (Cyclohexylamino)benzoate;hydrochloride without causing significant fragmentation. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For (Cyclohexylamino)benzoate;hydrochloride, ESI would typically produce the protonated molecular ion, [M+H]⁺, corresponding to the (Cyclohexylamino)benzoate cation. The resulting mass spectrum would show a prominent peak for this ion. By adjusting the instrumental parameters, such as the cone voltage, controlled fragmentation can be induced, providing valuable structural information. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would reveal characteristic fragmentation patterns, such as the loss of the cyclohexyl group or cleavage of the ester bond, further confirming the molecule's structure.

Due to a lack of specific experimental data for (Cyclohexylamino)benzoate;hydrochloride in the scientific literature, a detailed table of its specific m/z values and fragmentation patterns cannot be provided. However, the general approach described is standard for the structural elucidation of similar organic salts.

X-ray Crystallography for Solid-State Structural Determination

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern is used to construct a three-dimensional electron density map of the unit cell, from which the atomic positions can be determined.

Studies on analogous compounds, such as cyclohexylammonium thiocyanate (B1210189) and cyclohexylammonium hydrogen maleate (B1232345) hemihydrate, reveal common structural motifs for the cyclohexylammonium cation. nih.govresearchgate.net In these structures, the cyclohexyl ring typically adopts a stable chair conformation. nih.gov The ammonium group, being protonated, acts as a hydrogen bond donor. The crystallographic parameters for these analogous salts provide a reference for what might be expected for (Cyclohexylamino)benzoate;hydrochloride.

Interactive Table 1: Crystallographic Data for Analogous Cyclohexylammonium Salts

ParameterCyclohexylammonium Thiocyanate nih.govCyclohexylammonium Hydrogen Maleate Hemihydrate researchgate.net
Formula C₆H₁₄N⁺ · NCS⁻C₁₀H₁₇NO₄ · 0.5H₂O
Crystal System TrigonalMonoclinic
Space Group R-3C2/c
a (Å) 23.4036(6)26.5932(9)
b (Å) 23.4036(6)7.9613(3)
c (Å) 8.3373(2)18.7405(6)
α (°) 9090
β (°) 90134.489(2)
γ (°) 12090
Volume (ų) 3954.8(2)2845.8(2)
Z 188

This table presents data from published studies on analogous compounds to illustrate the types of crystallographic parameters obtained from single-crystal X-ray diffraction.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions. In the case of (Cyclohexylamino)benzoate;hydrochloride, the protonated amino group and the chloride anion would be expected to be key players in the formation of a stable crystal lattice.

In the known structures of cyclohexylammonium salts, the ammonium group (-NH₃⁺) is consistently involved in hydrogen bonding with the counter-anion. nih.govresearchgate.net For instance, in cyclohexylammonium thiocyanate, the components are linked by N—H⋯N and N—H⋯S hydrogen-bonding interactions, creating a three-dimensional network. nih.gov Similarly, in cyclohexylammonium hydrogen maleate, N—H⋯O and O—H⋯O hydrogen bonds are crucial in forming a 2D supramolecular structure. semanticscholar.org

Computational Chemistry and Molecular Modeling Studies of Cyclohexylamino Benzoate;hydrochloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict and analyze molecular properties.

Geometry Optimization and Conformational Analysis

This aspect of DFT calculations would involve determining the most stable three-dimensional arrangement of atoms in the (Cyclohexylamino)benzoate;hydrochloride molecule. The process minimizes the energy of the structure to find its equilibrium geometry. Conformational analysis would further explore different spatial arrangements (conformers) of the molecule and their relative energies, identifying the most likely shapes the molecule will adopt.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Analysis)

An analysis of the electronic structure would describe the distribution of electrons within the molecule. A key part of this is the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that a molecule will be more reactive.

Vibrational Frequency Calculations and Spectroscopic Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the stretching, bending, and twisting of its chemical bonds. These calculated frequencies can be correlated with experimental spectroscopic data, such as that from Fourier-Transform Infrared (FTIR) and Raman spectroscopy. This correlation helps in the assignment of spectral bands and confirms the calculated molecular structure.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict how a molecule will interact with other molecules. The MEP map identifies regions of negative potential (typically associated with lone pairs of electrons and rich in electron density, attractive to electrophiles) and positive potential (associated with atomic nuclei and electron-poor regions, attractive to nucleophiles).

Molecular Dynamics Simulations and Ligand-Protein Interactions

Molecular dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules. It allows researchers to simulate the behavior of complex systems over time.

Conformational Flexibility Analysis

MD simulations of (Cyclohexylamino)benzoate;hydrochloride would reveal its dynamic behavior and conformational flexibility in a simulated biological environment (e.g., in water). This analysis would show how the molecule's shape changes over time, providing insights into its structural stability and the range of conformations it can access, which is crucial for understanding its potential interactions with biological targets.

Binding Mode Predictions for Mechanistic Understanding

Detailed binding mode predictions for (Cyclohexylamino)benzoate;hydrochloride are not specifically documented in the reviewed literature. Computational studies typically employ molecular docking and molecular dynamics simulations to elucidate the interactions between a ligand and its receptor. These studies can predict the preferred orientation of a molecule within a binding site and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. However, without specific studies on (Cyclohexylamino)benzoate;hydrochloride, any discussion on its binding mode would be speculative.

Quantitative Structure-Activity Relationships (QSAR) in Related Chemical Series

Quantitative Structure-Activity Relationship (QSAR) studies are a valuable tool in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. These studies involve developing mathematical models that correlate variations in the physicochemical properties of a series of compounds with their observed activities.

While no QSAR studies were identified for a series of compounds centered specifically on the (Cyclohexylamino)benzoate;hydrochloride scaffold, the principles of QSAR are broadly applicable. For a hypothetical series of analogs, a QSAR study would typically involve the following:

Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound in the series. These can include electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters.

Model Development: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would be used to build a predictive model.

Model Validation: The robustness and predictive power of the QSAR model would be rigorously validated using both internal and external validation techniques.

Such a model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. However, it is important to reiterate that no specific QSAR studies for chemical series directly related to (Cyclohexylamino)benzoate;hydrochloride were found in the available literature.

Advanced Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Techniques

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of compounds from complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like (Cyclohexylamino) benzoate (B1203000);hydrochloride. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In a typical RP-HPLC setup, the compound is separated on a non-polar stationary phase (such as C18) with a polar mobile phase. as-pub.comresearchgate.net

Research on similar local anesthetic hydrochlorides and benzoate-containing molecules demonstrates that a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) provides effective separation. researchgate.netsemanticscholar.org The pH of the buffer is a critical parameter that influences the retention time and peak shape by controlling the ionization state of the secondary amine. UV detection is commonly employed, as the benzoate chromophore allows for strong absorbance, typically in the range of 230-270 nm. as-pub.comsemanticscholar.org The method can be validated according to ICH guidelines to ensure linearity, accuracy, precision, and robustness for reliable quantification. researchgate.net

Table 1: Illustrative RP-HPLC Parameters for Analysis

Parameter Condition Purpose
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) Provides separation based on hydrophobicity.
Mobile Phase Acetonitrile : 0.05 M Phosphate Buffer (pH 4.5) (50:50 v/v) Elutes the compound from the column; buffer controls ionization.
Flow Rate 1.0 mL/min Ensures consistent retention times and optimal separation.
Detection UV at 254 nm Quantifies the analyte based on its absorbance of UV light.
Injection Volume 20 µL Standardized volume for reproducible results.

| Column Temp. | 30 °C | Maintains stable retention times and improves peak symmetry. |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC/MS)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For a compound like (Cyclohexylamino) benzoate;hydrochloride, direct analysis is challenging due to its low volatility and the presence of a polar amine group. Therefore, derivatization is often required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis (see Section 5.3). youtube.comresearchgate.net

Once derivatized, the compound can be analyzed using a GC system equipped with a non-polar capillary column, such as one coated with 5% phenyl polysiloxane (HP-5ms). chrom-china.com The system uses an inert carrier gas (e.g., helium or nitrogen) to move the vaporized sample through the column, where separation occurs based on boiling points and interactions with the stationary phase.

When coupled with a Mass Spectrometry (MS) detector, GC/MS provides definitive identification by furnishing a unique mass spectrum based on the fragmentation pattern of the analyte. chrom-china.com For the structurally similar compound Hexylcaine, GC-MS analysis reveals characteristic peaks that can be used for identification. nih.gov This hyphenated technique offers high sensitivity and specificity, making it invaluable for structural elucidation and trace analysis. nih.gov

Table 2: Representative GC/MS Parameters for Analysis of a Derivatized Analog

Parameter Condition Purpose
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) Standard non-polar column for broad applicability.
Inlet Temperature 250 °C Ensures rapid volatilization of the sample.
Carrier Gas Helium at 1.0 mL/min Transports the sample through the column.
Oven Program Initial 150°C, ramp to 290°C at 10°C/min Separates compounds based on boiling point differences.
Ion Source Electron Ionization (EI) at 70 eV Fragments the molecule to produce a characteristic mass spectrum.

| MS Detection | Selected Ion Monitoring (SIM) or Full Scan | SIM mode offers higher sensitivity for quantification. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic method often used for qualitative analysis, purity checks, and preliminary screening. ijpsr.com For the analysis of this compound, a silica (B1680970) gel plate serves as the stationary phase due to its polarity. utexas.edu

The separation is achieved by developing the plate in a sealed chamber containing a suitable mobile phase, which is typically a mixture of organic solvents. The choice of solvents dictates the separation efficiency; for amine-containing compounds and esters, mixtures like chloroform, methanol (B129727), and acetone (B3395972) are often employed. researchgate.net The relative polarity of the analyte and the mobile phase determines the retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. utexas.edu Visualization of the spots can be achieved under UV light (254 nm) due to the UV-absorbing benzoate ring or by spraying with a visualizing agent like iodine vapor or specific reagents that react with the amine group. researchgate.net

Capillary Electrophoresis (CE) in Pharmaceutical Analysis Research

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their size, charge, and electrophoretic mobility. wikipedia.orglibretexts.org It is an attractive alternative to HPLC, offering advantages such as extremely high resolution, short analysis times, and minimal sample and solvent consumption. nih.gov

For a charged molecule like this compound, Capillary Zone Electrophoresis (CZE) is the most direct mode of CE. nih.gov In CZE, a fused-silica capillary is filled with a buffer solution, and a high voltage is applied across its ends. Cations, like the protonated form of the analyte, migrate toward the cathode at different velocities depending on their charge-to-size ratio, enabling separation. libretexts.org The use of organic solvents in nonaqueous capillary electrophoresis (NACE) can enhance selectivity for hydrophobic compounds. edpsciences.org Furthermore, adding chiral selectors like cyclodextrins to the buffer can enable the separation of enantiomers, which is critical in pharmaceutical research. nih.gov

Table 3: General Capillary Zone Electrophoresis (CZE) Conditions

Parameter Condition Purpose
Capillary Fused Silica (e.g., 50 µm i.d., 50 cm length) Provides the medium for electrophoretic separation.
Background Electrolyte 50 mM Phosphate Buffer (pH 2.5) Conducts current and maintains a stable pH.
Applied Voltage 25 kV Driving force for the separation of ions.
Temperature 25 °C Ensures reproducible migration times.
Injection Hydrodynamic (e.g., 50 mbar for 5 s) Introduces a precise amount of sample into the capillary.

| Detection | UV at 230 nm | On-column detection of the separated analyte bands. |

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific analytical method, particularly GC. youtube.com For this compound, the secondary amine group is a primary target for derivatization. This process is crucial for increasing volatility and thermal stability, reducing adsorption within the GC system, and improving peak shape and detector response. youtube.comresearchgate.net

Common derivatization techniques for primary and secondary amines include:

Acylation: This involves reacting the amine with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form a stable, volatile amide derivative. The resulting trifluoroacetyl derivative is highly responsive to electron capture detectors (ECD) and provides excellent chromatographic properties. rsc.org

Silylation: This is one of the most common derivatization methods, where an active hydrogen on the amine is replaced with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used. Silylation significantly increases the volatility of the compound. sigmaaldrich.com

These strategies are essential for enabling or enhancing the analysis of polar, non-volatile amines by GC/MS, allowing for sensitive and specific quantification. researchgate.net

Hyphenated Techniques (e.g., LC-MS)

Hyphenated techniques combine the powerful separation capabilities of chromatography with the high specificity and sensitivity of spectroscopic detection. nih.govresearchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS) is a preeminent tool in modern pharmaceutical analysis and is exceptionally well-suited for a compound like this compound. chromatographytoday.com

The technique physically couples an HPLC system to a mass spectrometer. After the analytes are separated on the HPLC column, they are introduced into the MS ion source. Electrospray ionization (ESI) is a common choice for polar molecules, as it gently generates gas-phase ions from the liquid eluent. medcraveonline.com

The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing molecular weight information and, through tandem MS (MS/MS), structural details from fragmentation patterns. nih.govuakron.edu LC-MS/MS methods offer unparalleled selectivity and sensitivity, allowing for quantification at very low concentrations in complex biological matrices. nih.gov

Table 4: Potential LC-MS/MS Parameters for Quantification

Parameter Setting Purpose
Separation RP-HPLC (as in Table 1) Chromatographic separation of the analyte from matrix components.
Ionization Source Electrospray Ionization (ESI), Positive Mode Generates protonated molecular ions [M+H]⁺ of the analyte.
MS Analyzer Triple Quadrupole (QqQ) Allows for tandem MS experiments for high selectivity.
Detection Mode Multiple Reaction Monitoring (MRM) Monitors specific precursor-to-product ion transitions for quantification.
Precursor Ion [M+H]⁺ of (Cyclohexylamino) benzoate The mass of the intact protonated molecule.

| Product Ion(s) | Characteristic fragment ions | Specific fragments used for confirmation and quantification. |

Potential Research Applications of Cyclohexylamino Benzoate;hydrochloride

Utility in Chemical Biology Probe Development

Chemical probes are selective small-molecule modulators that enable the study of protein function and biological pathways in living systems. nih.govyoutube.com The development of high-quality chemical probes is essential for both fundamental biological discovery and the initial stages of drug development. nih.gov They offer unique advantages over genetic methods, such as the ability to rapidly and reversibly modulate a target's function, providing temporal control in experiments. nih.gov

The (Cyclohexylamino)benzoate scaffold possesses characteristics that make it a suitable starting point for creating chemical probes. Its structure can be systematically modified to optimize potency and selectivity for a specific biological target. Advances in chemical biology, such as click chemistry and bioorthogonal reactions, provide the tools to functionalize scaffolds like this with reporter tags (e.g., fluorophores or biotin) for target identification and visualization without disrupting cellular processes. youtube.comfrontiersin.org By interacting with specific proteins or being integrated into metabolic pathways, probes derived from this scaffold could serve as powerful tools to uncover new drug targets and elucidate the mechanisms of action and resistance of new therapeutic leads. frontiersin.org

Contributions to Medicinal Chemistry Research (focus on scaffold/mechanisms)

In medicinal chemistry, the para-aminobenzoic acid (PABA) framework is a well-established "building block" for drug design due to its structural versatility and presence in molecules with broad biological activities. nih.gov The (Cyclohexylamino)benzoate structure can be considered a derivative of this important scaffold. Such molecular frameworks are frequently used to synthesize new derivatives with unique biological profiles. nih.gov

The therapeutic potential of this scaffold is exemplified by compounds like Ferrostatin-1, which is an ethyl ester of 3-amino-4-(cyclohexylamino)benzoic acid. nih.gov This compound is a potent inhibitor of ferroptosis, a form of iron-dependent, non-apoptotic cell death driven by lipid peroxidation. nih.gov Its mechanism involves acting as a radical-trapping antioxidant, which reduces the accumulation of lipid peroxides. nih.gov The exploration of the (Cyclohexylamino)benzoate scaffold and its derivatives continues to be a promising area for discovering agents that can modulate novel biological pathways.

Compound/Scaffold Area of Research Reported Mechanism/Activity
para-Aminobenzoic Acid (PABA) Derivatives General Medicinal ChemistryServe as versatile building blocks for drugs with anticancer, anti-Alzheimer's, antibacterial, and antioxidant properties. nih.gov
Ferrostatin-1 Ferroptosis InhibitionPotent, radical-trapping antioxidant that inhibits ferroptosis by preventing lipid peroxidation. nih.gov
Chalcones General Medicinal ChemistryConsidered privileged scaffolds; covalent interactions occur via the Michael acceptor activity of the α,β-unsaturated carbonyl system. nih.gov

Applications in Materials Science Research (e.g., corrosion inhibition studies)

Derivatives of both cyclohexylamine (B46788) and benzoic acid have been independently investigated as effective corrosion inhibitors for various metals and alloys. Corrosion inhibitors are substances that, when added in small concentrations to an environment, decrease the corrosion rate of a metal. researchgate.net Their mechanism often involves adsorption onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. nih.govresearchgate.net

Cyclohexylamine has been shown to be an effective corrosion inhibitor, particularly for mild steel in acidic environments. researchgate.net Its mechanism involves neutralizing acidic species and forming a protective amine film on the metal surface. scribd.com The efficiency of inhibition increases with the concentration of the inhibitor. researchgate.net Similarly, benzoate (B1203000) derivatives inhibit steel corrosion by adsorbing onto the surface. nih.gov The adsorption can involve interaction between the carboxylate moiety and the metal. nih.gov A compound combining these two moieties, such as (Cyclohexylamino)benzoate, could potentially exhibit enhanced or synergistic inhibitory effects by leveraging both the amine and benzoate functional groups for strong adsorption and film formation.

Inhibitor Type Metal Environment Inhibition Mechanism
Cyclohexylamine Mild SteelAcidic (H₂SO₄)Neutralizing action and formation of a protective amine film through physisorption. researchgate.netscribd.com
Calcium Benzoate SteelNitrate SolutionAdsorption on the steel surface, with interaction via the phenolic and carboxylate groups. nih.gov
Dithiocarbamates AluminumAcidic (HCl)Strong adsorption of inhibitor molecules on the metal surface, suppressing cathodic and anodic processes. researchgate.net

Development of Novel Antifungal Agents (mechanistic basis)

The benzoate moiety is known to possess antifungal properties. Its mechanism of action against yeasts like Saccharomyces cerevisiae involves the undissociated form of the acid entering the cell, which lowers the intracellular pH. nih.govnih.gov This acidification inhibits key glycolytic enzymes, particularly phosphofructokinase. nih.govnih.gov The disruption of glycolysis leads to a fall in ATP levels, which ultimately restricts cell growth. nih.govnih.gov

Furthermore, derivatives of 2-aminobenzoic acid have demonstrated efficacy against fluconazole-resistant Candida albicans, a common cause of ocular fungal infections. nih.gov These compounds were found to inhibit both planktonic growth and biofilm formation. nih.gov Mechanistic studies indicated that their antifungal action involves the downregulation of genes crucial for fungal survival and virulence, including ERG11 (involved in ergosterol (B1671047) biosynthesis), HWP1 (related to hyphal growth), and ALS3 (implicated in adhesion). nih.gov The compound Ferrostatin-1, which contains the (cyclohexylamino)benzoate core structure, is also noted for its role as an antifungal agent. nih.gov This suggests that the scaffold can be a foundation for developing new antifungals that target fungal metabolism and virulence.

Role in Neuroprotective Research (mechanistic basis)

The (Cyclohexylamino)benzoate scaffold is relevant to neuroprotective research, primarily through its connection to ferroptosis inhibition and acetylcholinesterase inhibition. Ferroptosis is a form of regulated cell death implicated in multiple neurodegenerative diseases. nih.gov Ferrostatin-1, a derivative of (cyclohexylamino)benzoic acid, is a potent ferroptosis inhibitor and is recognized as a neuroprotective agent. nih.gov Its mechanism relies on its ability to act as a radical-trapping antioxidant, preventing the lipid peroxidation that leads to cell death. nih.gov

Separately, derivatives of p-aminobenzoic acid (PABA) have been evaluated as inhibitors of acetylcholinesterase (AChE). nih.govnih.gov The inhibition of AChE increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is a primary therapeutic strategy for Alzheimer's disease. nih.govnih.gov PABA itself has been shown to have neuroprotective effects in models of oxidative stress and can influence neurotransmitter activity. explorationpub.com A novel compound containing a cyclohexylamino group, 2-(cyclohexylamino)-1-(4-cyclopentylpiperazin-1-yl)-2-methylpropan-1-one, demonstrated neuroprotective properties against glutamate (B1630785) excitotoxicity and oxidative stress, with its mechanism linked to binding the sigma-1 receptor. nih.gov These findings highlight the potential of the (Cyclohexylamino)benzoate scaffold as a basis for developing novel therapeutic agents for neurodegenerative diseases. nih.gov

Future Research Directions and Unexplored Avenues

Advanced Synthetic Strategies for Complex Analogs

The exploration of the chemical space around (Cyclohexylamino) benzoate (B1203000);hydrochloride is a promising area for the discovery of novel molecules with enhanced or entirely new properties. Future synthetic research should focus on the development of more complex analogs, moving beyond simple substitutions to intricate molecular architectures.

One promising approach involves the use of multi-component reactions to construct diverse libraries of (Cyclohexylamino) benzoate derivatives. These reactions, which combine three or more reactants in a single step, offer a highly efficient means of generating molecular complexity. For instance, a Passerini or Ugi reaction could be employed to introduce a wide range of substituents on both the cyclohexyl and benzoate moieties.

Furthermore, the application of modern synthetic techniques such as C-H activation could open up new avenues for the functionalization of the cyclohexyl ring. This would allow for the introduction of functional groups at positions that are not readily accessible through classical synthetic methods. The development of stereoselective synthetic routes to access specific enantiomers or diastereomers of substituted (Cyclohexylamino) benzoate analogs is another critical area of research, as different stereoisomers may exhibit distinct biological activities.

To illustrate potential synthetic explorations, the following table outlines hypothetical strategies for analog synthesis:

Synthetic Strategy Target Analogs Potential Advantages
Multi-component Reactions (e.g., Ugi)Highly substituted, diverse libraries of (Cyclohexylamino) benzoate derivativesHigh efficiency, combinatorial approach to analog synthesis
C-H ActivationRegioselective functionalization of the cyclohexyl ringAccess to novel substitution patterns
Stereoselective SynthesisEnantiomerically pure analogsInvestigation of stereospecific biological activities
Late-stage FunctionalizationModification of complex intermediatesRapid generation of analogs from a common precursor

Deeper Computational Insights into Molecular Interactions

Computational chemistry offers a powerful toolkit for understanding the molecular interactions that underpin the biological activity of (Cyclohexylamino) benzoate;hydrochloride and its analogs. Future research in this area should aim to provide a more granular understanding of these interactions, guiding the design of new and more potent compounds.

Molecular docking studies can be employed to predict the binding modes of (Cyclohexylamino) benzoate derivatives with various biological targets. nih.gov These studies can help to identify key amino acid residues involved in binding and provide insights into the structure-activity relationships of these compounds. For example, docking simulations could be used to explore the interactions of a library of virtual analogs with a specific enzyme or receptor, allowing for the prioritization of compounds for synthesis and biological testing.

Beyond simple docking, more advanced computational techniques such as molecular dynamics (MD) simulations can provide a dynamic picture of the ligand-receptor interactions. MD simulations can reveal how the binding of a (Cyclohexylamino) benzoate analog affects the conformational dynamics of its target protein, potentially uncovering allosteric binding sites or other subtle mechanisms of action.

Quantum mechanics (QM) calculations can also be used to gain a deeper understanding of the electronic properties of these molecules. For example, QM methods can be used to calculate the partial charges on each atom, the molecular electrostatic potential, and the energies of the frontier molecular orbitals. This information can be invaluable for understanding the reactivity of these compounds and their ability to participate in various non-covalent interactions.

Computational Method Research Goal Expected Outcome
Molecular DockingPredict binding modes and affinities of analogs to biological targetsIdentification of key interactions and guidance for lead optimization
Molecular Dynamics (MD) SimulationsUnderstand the dynamic behavior of the ligand-receptor complexElucidation of allosteric effects and conformational changes upon binding
Quantum Mechanics (QM) CalculationsCharacterize the electronic properties of the compoundsDeeper understanding of reactivity and intermolecular forces
Quantitative Structure-Activity Relationship (QSAR)Develop predictive models for biological activityIn silico screening of virtual libraries and prioritization of synthetic targets

High-Throughput Analytical Method Development

The development of rapid and efficient analytical methods is crucial for supporting high-throughput screening campaigns and for the quality control of this compound and its derivatives. Future research in this area should focus on the development of analytical techniques that are not only fast and sensitive but also compatible with the complex matrices often encountered in biological and environmental samples.

High-performance liquid chromatography (HPLC) is a versatile technique that can be adapted for the high-throughput analysis of these compounds. nih.govnjlabs.comscispace.comresearchgate.net The development of ultra-high-performance liquid chromatography (UHPLC) methods can significantly reduce analysis times without compromising resolution. Coupling UHPLC with mass spectrometry (MS) would provide a powerful tool for the simultaneous quantification and identification of multiple analogs in a single run.

Capillary electrophoresis (CE) is another promising technique for the high-throughput analysis of (Cyclohexylamino) benzoate derivatives. CE offers very high separation efficiency and can be readily automated for the analysis of large numbers of samples. The development of novel separation methodologies, such as micellar electrokinetic chromatography (MEKC), could further enhance the applicability of CE to this class of compounds.

In addition to chromatographic and electrophoretic methods, the development of spectroscopic techniques for the direct analysis of these compounds in complex mixtures would be highly beneficial. For example, the use of fluorescence or Raman spectroscopy, coupled with chemometric data analysis, could provide a rapid and non-destructive means of quantifying (Cyclohexylamino) benzoate derivatives.

Analytical Technique Key Features Potential Applications
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)High speed, high resolution, and high sensitivityHigh-throughput screening, metabolite identification, and pharmacokinetic studies
Capillary Electrophoresis (CE)High separation efficiency and low sample consumptionAnalysis of complex mixtures and chiral separations
Spectroscopic Methods (e.g., Fluorescence, Raman)Non-destructive and rapid analysisReal-time monitoring of reactions and in situ analysis

Q & A

Q. What are the established synthetic routes for (cyclohexylamino) benzoate; hydrochloride, and how can purity be validated?

The synthesis typically involves the reaction of cyclohexylamine with benzoyl chloride in the presence of a base (e.g., pyridine) to form the benzoate intermediate, followed by hydrochloride salt formation. For example, cyclohexylamine reacts with benzoyl chloride to yield cyclohexylammonium benzoate, which is subsequently treated with HCl to form the hydrochloride salt . Validation of purity :

  • Chromatography : Use reverse-phase high-performance liquid chromatography (RP-HPLC) with ion-pairing agents (e.g., sodium hexanesulfonate) to resolve polar impurities. Method optimization via Design of Experiments (DoE) ensures robustness .
  • Spectroscopy : Confirm structural integrity via 1^1H/13^13C NMR and FT-IR to verify ester and amine functional groups.
  • Elemental analysis : Ensure stoichiometric Cl^- content matches theoretical values for the hydrochloride salt .

Q. What analytical methods are recommended for characterizing (cyclohexylamino) benzoate; hydrochloride?

A tiered analytical approach is advised:

Primary characterization :

  • RP-HPLC with UV detection (e.g., 254 nm) using a C18 column and mobile phase gradients of acetonitrile/water with 0.1% trifluoroacetic acid .
  • Melting point determination to assess crystallinity and batch consistency.

Secondary validation :

  • Mass spectrometry (MS) for molecular ion confirmation.
  • Karl Fischer titration to quantify residual water, critical for hygroscopic hydrochloride salts .

Advanced Research Questions

Q. How can researchers address contradictory solubility data for (cyclohexylamino) benzoate; hydrochloride in polar solvents?

Contradictions often arise from variations in crystallinity, hydration state, or solvent impurities. Methodological solutions include:

  • Standardized solvent pre-treatment : Dry solvents over molecular sieves and use freshly distilled grades.
  • Dynamic light scattering (DLS) : Monitor particle size during solubility assays to distinguish between true solubility and colloidal dispersion .
  • Temperature-controlled studies : Perform solubility measurements at 25°C ± 0.1°C to minimize thermal variability. Reference compounds (e.g., sodium benzoate) should be included for calibration .

Q. What experimental design strategies optimize the stability of (cyclohexylamino) benzoate; hydrochloride under varying pH conditions?

Use a Box-Behnken design (BBD) to evaluate pH (3–9), temperature (4–40°C), and ionic strength (0.1–1.0 M NaCl) as factors. Responses include:

  • Degradation kinetics : Monitor via HPLC area-under-curve (AUC) decline over time.
  • Arrhenius modeling : Predict shelf-life at accelerated conditions (e.g., 40°C/75% RH).
    Key findings : Hydrolysis of the benzoate ester is pH-dependent, with maximal stability near pH 5.0–6.0. Include buffering agents (e.g., sodium phosphate) in formulations to mitigate degradation .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Discrepancies may stem from impurity profiles or assay conditions. Mitigation strategies:

  • Batch-to-batch impurity profiling : Quantify residual solvents (GC-MS) and synthetic intermediates (LC-MS).
  • Standardized bioassays : Use internal controls (e.g., reference agonists/antagonists) and replicate experiments across multiple cell lines.
  • Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., amylocaine hydrochloride) to identify structure-activity trends .

Q. What safety protocols are critical for handling (cyclohexylamino) benzoate; hydrochloride in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine hydrochloride salt particles .
  • Spill management : Neutralize spills with sodium bicarbonate and dispose as hazardous waste (OSHA HCS guidelines) .

Q. How should researchers design a stability-indicating assay for this compound?

Develop a forced degradation study under:

  • Acidic/alkaline hydrolysis : 1M HCl/NaOH at 60°C for 24 hours.
  • Oxidative stress : 3% H2_2O2_2 at 40°C for 6 hours.
  • Photolysis : Expose to UV light (ICH Q1B guidelines).
    Analyze degradation products via HPLC-MS to confirm baseline separation and identify major impurities .

Q. What computational tools aid in predicting the physicochemical properties of (cyclohexylamino) benzoate; hydrochloride?

  • Molecular dynamics (MD) simulations : Predict solubility parameters (Hansen solubility spheres) and logP values.
  • Density functional theory (DFT) : Calculate pKa of the cyclohexylamine group to guide salt formation strategies .

Q. Methodological Notes

  • References : Prioritize peer-reviewed journals (e.g., Microchemical Journal) over vendor-supplied data .
  • Reproducibility : Detailed experimental protocols must be included in supplementary materials per Beilstein Journal guidelines .

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